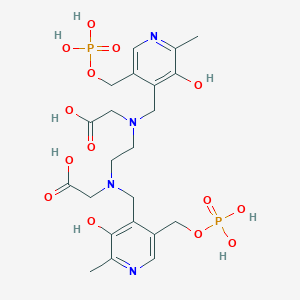
2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is an organic compound with the molecular formula C10H10FNO3. This compound is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with a hydroxyacetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.
Reaction with Hydroxylamine: The aldehyde group is reacted with hydroxylamine to form the corresponding oxime.
Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Cyanation: The amine is then reacted with cyanogen bromide to introduce the nitrile group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-oxoacetonitrile.
Reduction: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-aminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain proteins, while the hydroxyacetonitrile moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine: Similar structure but lacks the nitrile group.
2-(2-Fluoro-4,5-dimethoxyphenyl)ethanol: Similar structure but lacks the nitrile group and has a hydroxyl group instead.
Uniqueness
2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, along with the hydroxyacetonitrile moiety. This combination of functional groups provides distinct chemical reactivity and binding properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXXCYXZUPYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C#N)O)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397073 |
Source


|
| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119085-63-1 |
Source


|
| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)


![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

